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molecular formula C9H10N2O5S B1316047 N-(Allyloxy)-2-nitrobenzenesulfonamide CAS No. 359442-67-4

N-(Allyloxy)-2-nitrobenzenesulfonamide

Cat. No. B1316047
M. Wt: 258.25 g/mol
InChI Key: LCFNIMWVJDLNSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309245B2

Procedure details

To a stirred solution of O-allylhydroxylamine hydrochloride (147.05 g, 1341.59 mmol) in DCM (2.5 L) at 0° C., pyridine (318 mL, 3948 mmol) was added followed by the addition of 2-nitrobenzene-1-sulfonyl chloride (250 g, 1128.05 mmol) portionwise as a solid. The reaction mixture was then stirred at the same temperature for 1 h. Completion of the reaction was monitored by TLC. The reaction mixture was quenched with 1.5 N HCl (1 L). The organic layer was separated, washed with water (250 mL), brine (250 mL), dried over anhydrous Na2SO4, filtered and concentrated under vacuum to yield the residue. The crude was purified by crystallization using EtOAc:petroleum ether (1:3) (800 mL) and afforded 202 g of the title compound as a light brown solid. The mother liquor was concentrated and purified by silica gel column chromatography (mesh 60-120) using petroleum ether:EtOAc (7:3) to yield another 19.1 g of the title compound as a yellow solid. The total yield is 76%.
Quantity
147.05 g
Type
reactant
Reaction Step One
Quantity
318 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:5][NH2:6])[CH:3]=[CH2:4].N1C=CC=CC=1.[N+:13]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:22](Cl)(=[O:24])=[O:23])([O-:15])=[O:14]>C(Cl)Cl>[CH2:2]([O:5][NH:6][S:22]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[N+:13]([O-:15])=[O:14])(=[O:23])=[O:24])[CH:3]=[CH2:4] |f:0.1|

Inputs

Step One
Name
Quantity
147.05 g
Type
reactant
Smiles
Cl.C(C=C)ON
Name
Quantity
318 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.5 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
250 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at the same temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 1.5 N HCl (1 L)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (250 mL), brine (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield the residue
CUSTOM
Type
CUSTOM
Details
The crude was purified by crystallization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)ONS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 202 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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